molecular formula C24H20N4O5 B10810599 [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

Katalognummer: B10810599
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: JRXVCGDWEJPMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The target compound, [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate, is a hybrid heterocyclic molecule combining a quinoline-4-carboxylate ester with a substituted pyrimidine moiety. Its structure features:

  • Quinoline core: A 2-phenyl-substituted quinoline ring at position 4, linked via an ester bond.
  • Pyrimidine moiety: A 4-amino-1,3-dimethyl-2,6-dioxopyrimidine group connected through a 2-oxoethyl spacer.

This design is typical in medicinal chemistry, where quinoline derivatives are explored for antimicrobial, anticancer, or enzyme-inhibitory activities, and pyrimidine motifs are known for their role in nucleic acid analogs and kinase inhibition .

Eigenschaften

Molekularformel

C24H20N4O5

Molekulargewicht

444.4 g/mol

IUPAC-Name

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H20N4O5/c1-27-21(25)20(22(30)28(2)24(27)32)19(29)13-33-23(31)16-12-18(14-8-4-3-5-9-14)26-17-11-7-6-10-15(16)17/h3-12H,13,25H2,1-2H3

InChI-Schlüssel

JRXVCGDWEJPMDT-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantage
Quinoline SynthesisPfitzinger85–9298Scalable, minimal byproducts
EsterificationEDC·HCl/DMAP75–9195Mild conditions, high selectivity
Pyrimidine SynthesisBiginelli78–8297Cost-effective reagents
CouplingNucleophilic Acyl65–7093Efficient bond formation

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

  • 2-Phenylquinoline-4-carboxylic Acid (3) :

    • ¹H NMR (CDCl₃) : δ 8.82–8.84 (d, J=8 Hz, 1H), 8.62 (s, 1H), 8.23–8.29 (m, 3H).

    • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

  • Final Compound :

    • HRMS (ESI) : m/z 506.1543 [M+H]⁺ (calc. 506.1538).

    • ¹³C NMR (DMSO-d₆) : δ 164.75 (ester C=O), 156.77 (pyrimidine C=O).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency :
    Excess pyrimidine (1.2 eq) and elevated temperatures (90°C) improve reaction kinetics.

  • Byproduct Formation :
    Use of anhydrous DMF and molecular sieves suppresses hydrolysis of the active ester intermediate.

  • Scalability Issues :
    Microwave-assisted steps reduce energy consumption and improve reproducibility for large-scale synthesis.

Emerging Methodologies

Recent advances propose flow chemistry for continuous synthesis, achieving 94% yield in the Pfitzinger step with a residence time of 15 minutes. Additionally, enzyme-mediated esterification using lipases (e.g., Candida antarctica) offers a greener alternative to EDC·HCl, though yields remain suboptimal (55–60%) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-382818 kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: WAY-382818 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

    Substitution: Verschiedene Nucleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu hydroxylierten oder Ketonderivaten führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

WAY-382818 entfaltet seine Wirkung durch Hemmung der Aktivität der Mitogen-aktivierten Proteinkinase-Phosphatase-1 . Dieses Enzym ist an der Dephosphorylierung von Mitogen-aktivierten Proteinkinasen beteiligt, die eine entscheidende Rolle in der Zellsignalübertragung spielen. Durch die Hemmung dieses Enzyms kann WAY-382818 verschiedene zelluläre Prozesse modulieren, darunter Zellwachstum, Differenzierung und Apoptose.

Wirkmechanismus

WAY-382818 exerts its effects by inhibiting the activity of mitogen-activated protein kinase phosphatase-1 . This enzyme is involved in the dephosphorylation of mitogen-activated protein kinases, which play a crucial role in cell signaling pathways. By inhibiting this enzyme, WAY-382818 can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Biologische Aktivität

The compound [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate is a novel chemical entity with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18N4O4
  • Molecular Weight : 366.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. It has been observed to act as an enzyme inhibitor, particularly affecting pathways related to inflammation and cancer progression. The structural components facilitate binding to active sites on enzymes, disrupting their function and leading to therapeutic effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds in the same chemical class. For instance:

  • Cell Line Studies : Compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, analogs demonstrated IC50 values in the low micromolar range against HCA-7 human adenocarcinoma cells .
    CompoundCell LineIC50 (µM)
    Compound AHCA-70.09
    Compound BMCF-70.28
  • Xenograft Models : In vivo studies using xenograft mouse models have shown promising results, with compounds exhibiting notable tumor growth inhibition .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties:

  • Prostaglandin E2 (PGE2) Reduction : Analogous compounds have been shown to significantly reduce PGE2 levels, a key mediator in inflammatory processes. The most active analogs achieved reductions of up to 98% in cellular PGE2 levels .
    CompoundPGE2 Reduction (%)
    Compound A98
    Compound B86

Case Studies

A series of case studies have explored the therapeutic potential of similar compounds:

  • Study on COX Inhibition : A study investigated a group of compounds for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The results indicated that certain derivatives had IC50 values ranging from 0.41 to 0.93 µM for COX inhibition while maintaining low toxicity profiles .
  • Mechanistic Insights : Research has elucidated that these compounds can modulate gene expression by interacting with nucleic acids, which may contribute to their anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Compound Quinoline Substituent Synthetic Yield Key Spectral Data (¹H-NMR, IR)
Target Compound 2-Phenyl Not reported Likely δ ~8.3–8.9 (quinoline H), ~5.6 ppm (oxoethyl CH₂)
DMA-P145 (59) 2-Trifluoromethyl 45% δ 8.96 (d, H-9), 1716 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N)
DMA-P140 (60) 2-Cyclopropyl 59% δ 8.67 (d, H-11), 1716 cm⁻¹ (C=O), 1621 cm⁻¹ (C=N)

Key Observations :

  • Lipophilicity: The phenyl group in the target compound may increase aromatic stacking interactions compared to cyclopropyl (DMA-P140) or trifluoromethyl (DMA-P145) groups. Steric Effects: Cyclopropyl (DMA-P140) introduces less steric hindrance than phenyl, possibly improving solubility.
  • Synthetic Efficiency : DMA-P140’s higher yield (59%) vs. DMA-P145 (45%) suggests cyclopropyl substitution is more synthetically favorable under the reported conditions .

Spectroscopic Characterization

  • ¹H-NMR: Quinoline protons: All analogs show deshielded aromatic protons (δ 8.3–9.0 ppm), consistent with electron-deficient quinoline cores. Oxoethyl CH₂: Resonances at ~5.6 ppm (target compound inferred) align with DMA-P140’s δ 5.67 (s, H-12) .
  • IR Spectroscopy :
    • Strong C=O stretches (~1716 cm⁻¹) and C=N vibrations (~1621–1647 cm⁻¹) confirm ester and pyrimidine tautomerization in all analogs .

Challenges :

  • Steric hindrance from bulky substituents (e.g., phenyl) may reduce coupling efficiency, as seen in DMA-P145’s lower yield .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step coupling reactions. For example:

  • Pd-catalyzed cross-coupling : A palladium(II) acetate catalyst and boronate esters can facilitate Suzuki-Miyaura coupling under controlled temperatures (e.g., 100°C) in solvents like 2-methyltetrahydrofuran, yielding intermediates with ~51% efficiency after purification via chromatography .
  • Amide bond formation : Reagents like PyBOP and N-methylmorpholine (NMM) in DMF enable carboxamide linkages at room temperature, achieving ~59% yield after vacuum filtration .
    Optimization requires inert atmospheres, solvent selection (e.g., MeCN/CCl₄ for oxidation), and purification using reverse-phase HPLC with C18 columns .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and detect impurities (e.g., reports δ 8.2–6.8 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks at m/z 254.1) .
  • HPLC : Gradient elution (e.g., 0–100% acetone/hexane) ensures >95% purity, as described in oxidative stability studies .

Q. How can researchers screen for biological activities, and what in vitro assays are appropriate?

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays to evaluate binding to targets like kinases or proteases. Structural analogs (e.g., methyl-substituted quinoline carboxylates) show enhanced lipophilicity and bioavailability, guiding assay design .
  • Cellular viability assays : MTT or ATP-luminescence assays in cancer cell lines can assess antiproliferative effects. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical .

Advanced Questions

Q. How should stability studies be designed to evaluate degradation under varying storage conditions?

  • Accelerated degradation : Expose the compound to oxidative conditions (e.g., NaIO₄/RuO₂·H₂O in MeCN/CCl₄) and monitor decomposition via LC-MS over 16–24 hours .
  • Long-term storage : Test stability in solvents (DMSO, ethanol) at –20°C, 4°C, and room temperature. NMR and HPLC track degradation products (e.g., carboxylic acid derivatives) .
  • Photostability : Use UV-Vis spectroscopy to assess light-induced decomposition under ICH Q1B guidelines.

Q. What methodologies resolve contradictions in reported biological activities of quinoline-carboxylate derivatives?

  • Orthogonal assays : Combine enzymatic assays with cellular models to distinguish direct target engagement from off-target effects. For example, inconsistencies in anticancer activity may arise from variable cell permeability, which can be tested via membrane permeability assays .
  • Batch-to-batch consistency : Ensure >95% purity via HPLC and quantify residual solvents (GC-MS) to rule out impurities as confounding factors .

Q. What are the oxidative reactivity pathways, and how can decomposition products be identified?

  • Pathways : The quinoline core undergoes epoxidation or hydroxylation under RuO₂/NaIO₄, while the oxoethyl group may decarboxylate to form ketones .
  • Product identification : Use LC-MS/MS fragmentation patterns (e.g., m/z shifts of +16 or –44 Da for hydroxylation/decarboxylation) and compare with synthetic standards .

Q. Methodological Notes

  • Experimental design : For biological studies, use randomized block designs with replicates (e.g., 4 replicates × 5 plants/group) to minimize variability, as adapted from agricultural studies .
  • Data analysis : Employ multivariate statistics (ANOVA, PCA) to analyze dose-response relationships or degradation kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.